2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2-phenylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-14-7-9-15(10-8-14)12(13(16)17)11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBERSNUPSQGTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hypothetical Synthesis Steps:
Synthesis of Phenylacetic Acid Derivative:
- Start with phenylacetic acid or a suitable precursor.
- Protect the carboxylic acid group if necessary.
Introduction of the Piperazine Moiety:
- React the protected phenylacetic acid derivative with 4-methylpiperazine under appropriate conditions (e.g., using a coupling agent like EDCI or DCC in the presence of a base).
Deprotection and Salt Formation:
- Deprotect the carboxylic acid group if protected.
- Convert the resulting free acid into its hydrochloride salt by reaction with hydrochloric acid.
Analysis and Characterization
Characterization of the final product would involve:
- NMR Spectroscopy: To confirm the structure by analyzing proton and carbon signals.
- Mass Spectrometry: To verify the molecular weight and formula.
- IR Spectroscopy: To identify functional groups.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Pharmaceutical Development
Neurological Disorders : This compound is primarily utilized in the synthesis of new drugs aimed at treating neurological disorders. Its ability to interact with specific receptors in the brain enhances its potential as a therapeutic agent for conditions like anxiety and depression .
Pain Management : Research indicates that this compound exhibits anti-inflammatory and analgesic properties. It is being investigated for its efficacy in managing pain and inflammation, targeting pathways that involve pro-inflammatory cytokines such as TNF-α and IL-1β.
Analytical Chemistry
As a standard reference material, this compound is crucial in analytical methods. It aids researchers in ensuring the accuracy and reliability of results when testing for similar compounds. Its consistent composition allows for effective calibration of analytical instruments .
Biochemical Studies
Enzyme Interactions : The compound is instrumental in studying enzyme interactions and metabolic pathways. By providing insights into biological processes, it helps identify new therapeutic targets for various diseases .
In Vitro Studies : Recent studies have shown that this compound can reduce the expression of inflammatory markers in human monocytic cells exposed to lipopolysaccharides (LPS), highlighting its potential role in modulating immune responses.
Formulation Science
In formulation science, this compound enhances the solubility and bioavailability of pharmaceutical products. This property is critical for developing effective medications that require optimal absorption in the body .
Drug Delivery Systems
The compound plays a significant role in innovative drug delivery systems. Its favorable pharmacokinetic properties improve the efficacy of treatments by ensuring that drugs reach their intended targets more effectively. This application is particularly relevant in targeted therapies where precision is paramount .
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the inflammatory response .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid hydrochloride
- Molecular Formula : C₁₃H₁₈ClN₂O₂
- Molecular Weight : 234.30 g/mol
- CAS Number : 347186-24-7
- Structure : Features a phenylacetic acid backbone substituted with a 4-methylpiperazine group at the α-carbon, with a hydrochloride salt.
Physicochemical Properties :
- Appearance : Typically a white to off-white crystalline solid (common for hydrochloride salts).
- Solubility : Expected high water solubility due to ionic hydrochloride counterion.
- Stereochemistry : The compound lacks defined stereocenters in its basic form, as indicated by ChemSpider data for analogous structures .
Applications :
Primarily used as a synthetic intermediate in pharmaceuticals, particularly for modifying pharmacokinetic properties (e.g., solubility, bioavailability) of active molecules. Evidence suggests discontinuation in commercial availability, possibly due to niche applications or regulatory constraints .
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Molecular Comparisons
*Calculated based on formula.
Acidity and Solubility :
- The target compound’s hydrochloride salt enhances water solubility compared to non-ionic analogs like 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid (free base, MW 234.30) .
- The dihydrochloride salt in 2-(4-methylpiperazin-1-yl)ethyl diphenylacetate dihydrochloride further increases aqueous solubility but may reduce membrane permeability .
Table 2: Key Research Insights
Biological Activity
2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is a piperazine derivative with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of pain management and anti-inflammatory treatments. Its unique structure combines a piperazine moiety with phenylacetic acid, which contributes to its diverse pharmacological properties.
The biological activity of this compound primarily involves its interaction with various molecular targets. Research indicates that it modulates the activity of certain enzymes and receptors, leading to its observed effects on inflammatory pathways. Specifically, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are crucial in mediating inflammatory responses .
Pharmacological Effects
The compound exhibits several notable pharmacological effects:
- Anti-inflammatory Activity : this compound has demonstrated the ability to inhibit inflammatory processes, making it a candidate for treating conditions characterized by excessive inflammation.
- Analgesic Properties : It has been investigated for its potential analgesic effects, providing relief in pain-related disorders .
- Neurological Applications : The compound is being explored for its interactions with specific receptors in the brain, suggesting potential applications in treating neurological disorders .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful.
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Anti-inflammatory, analgesic | Different structural features |
| 3-(4-Methylpiperazin-1-yl)propanoic acid | Neuroprotective, anti-inflammatory | Varies in functional groups |
| This compound | Anti-inflammatory, analgesic, neurological applications | Combination of piperazine and phenylacetic acid moieties |
In Vitro Studies
Recent studies have focused on the in vitro effects of this compound on various cell lines. For instance, research demonstrated that this compound effectively reduced the expression of inflammatory markers in human monocytic cells exposed to lipopolysaccharides (LPS).
In Vivo Studies
In vivo studies using animal models have provided further insights into the therapeutic potential of this compound. One study reported that administration of this compound significantly alleviated pain responses in models of acute and chronic pain. These findings support its role as a promising candidate for drug development targeting pain and inflammation.
Clinical Implications
The implications of these findings suggest that this compound could be developed into a therapeutic agent for conditions such as arthritis and neuropathic pain. Its ability to modulate inflammatory pathways positions it as a valuable addition to existing treatment regimens.
Q & A
Basic: What are the established synthetic routes for 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride?
Methodological Answer:
A common approach involves reacting a phenylacetic acid derivative with 4-methylpiperazine under alkaline conditions, followed by hydrochloride salt formation. For example, analogous synthesis methods for related compounds (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) use nucleophilic substitution reactions between halogenated precursors (e.g., 4-chloronitrobenzene) and N-methylpiperazine in the presence of a base like K₂CO₃. The intermediate is then reduced (if nitro groups are present) and treated with HCl to yield the hydrochloride salt . Key steps include:
- Reagent Ratios : Maintain a 1:1.2 molar ratio of the phenylacetic acid derivative to 4-methylpiperazine to minimize side reactions.
- Purification : Use recrystallization from ethanol/water or column chromatography with silica gel and a methanol/dichloromethane gradient.
- Salt Formation : Add concentrated HCl dropwise to the free base in anhydrous ethanol under ice-cooling to precipitate the hydrochloride salt.
Basic: How to determine the purity and structural integrity of this compound?
Methodological Answer:
- HPLC Analysis : Utilize a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35 v/v) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm. A single peak with ≥95% area indicates high purity .
- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR. Key signals include the methylpiperazine protons (δ 2.3–2.5 ppm, singlet for N–CH₃) and phenylacetic acid protons (δ 3.8–4.1 ppm for CH₂) .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z corresponding to the molecular formula (C₁₃H₁₇ClN₂O₂).
Advanced: What are the key considerations in optimizing reaction conditions for its synthesis?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of 4-methylpiperazine. Avoid protic solvents to prevent hydrolysis of intermediates.
- Temperature Control : Maintain 80–90°C during substitution to balance reaction rate and side-product formation.
- Catalyst Use : Add catalytic KI (5 mol%) to accelerate halogen displacement in aryl halide precursors .
- pH Monitoring : Alkaline conditions (pH 9–10) are critical for deprotonating the piperazine, ensuring efficient nucleophilic attack.
Advanced: How to analyze its stability under various storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Store samples at 40°C/75% relative humidity (ICH guidelines). Analyze degradation via HPLC every 7 days for 4 weeks. A >5% impurity increase indicates instability.
- Photostability Testing : Expose to UV light (ICH Q1B) and monitor for color changes or new HPLC peaks, which suggest photodegradation.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen. A sharp weight loss curve above 200°C correlates with thermal stability .
Advanced: What computational methods are used to predict its reactivity and interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the phenylacetic acid moiety often acts as an electron-deficient center.
- Molecular Docking : Simulate binding to biological targets (e.g., GPCRs) using AutoDock Vina. The piperazine ring’s conformation (chair vs. boat) influences binding affinity .
- Solubility Prediction : Use COSMO-RS to estimate logP and aqueous solubility, critical for formulation studies.
Advanced: How to design experiments to assess its biological activity?
Methodological Answer:
- In Vitro Receptor Binding Assays : Incubate with HEK293 cells expressing target receptors (e.g., dopamine D2). Use radiolabeled ligands (³H-spiperone) and measure displacement via scintillation counting. IC₅₀ values <10 μM suggest potent activity.
- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7) using MTT assay. Include a positive control (e.g., doxorubicin) and calculate selectivity indices.
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. A half-life >30 min indicates favorable pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
